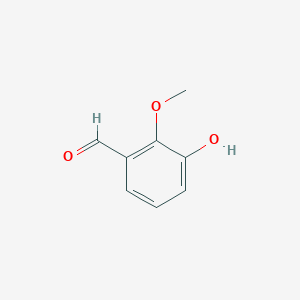

3-Hydroxy-2-methoxybenzaldehyde

Description

Propriétés

IUPAC Name |

3-hydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIWJVSWLJHHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473025 | |

| Record name | 3-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66495-88-3 | |

| Record name | 3-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylation Using Methyl Iodide and Potassium Carbonate

A widely adopted procedure involves treating 2,3-dihydroxybenzaldehyde with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). In a representative example, stirring 2,3-dihydroxybenzaldehyde (7.24 mmol) with K₂CO₃ (1 equiv) and methyl iodide (1.1 equiv) in DMF at room temperature for 8 hours yielded 73% of the target product after extraction and column chromatography. The mild base facilitates deprotonation of the hydroxyl group at position 2, enabling selective methylation. However, competing reactions at position 3 can occur, necessitating precise stoichiometry.

Alternative Bases and Reaction Conditions

Substituting K₂CO₃ with stronger bases like sodium hydride (NaH) significantly enhances reaction efficiency. For instance, using NaH (1.05 equiv) in DMF at 50°C for 1 hour, followed by methyl iodide addition, achieved an 88.8% yield. The stronger base ensures complete deprotonation, accelerating the alkylation process. However, NaH’s moisture sensitivity requires stringent inert conditions, complicating scalability.

Table 1: Comparative Analysis of Methylation Methods

| Base | Methylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | CH₃I | 25 | 8 | 73 | |

| NaH | CH₃I | 50 | 1 | 88.8 | |

| K₂CO₃/KI | Benzyl bromide | 25 | 17 | N/A |

Optimization of Reaction Parameters

Maximizing yield and selectivity requires careful tuning of temperature, solvent, and stoichiometry.

Temperature and Time Effects

Elevated temperatures (40–50°C) reduce reaction times but risk over-alkylation. For example, extending the reaction time to 20 hours at room temperature with K₂CO₃ decreased yields to 40% due to competing dimethoxy byproduct formation. Conversely, shorter durations (1–8 hours) at 50°C with NaH minimized side reactions.

Solvent and Base Selection

DMF emerges as the optimal solvent due to its high polarity and ability to dissolve both phenolic substrates and inorganic bases. Alternatives like tetrahydrofuran (THF) were less effective, yielding only 34.1% when used with chloromethyl methyl ether for protection. The base’s strength also impacts selectivity: K₂CO₃ favors mono-methylation, while NaH may drive faster kinetics but requires careful handling.

Workup and Purification Techniques

Post-reaction processing critically influences product purity and isolation efficiency.

Acidification and Extraction

Quenching the reaction with aqueous HCl (1N) protonates residual bases, facilitating product extraction into organic solvents like ethyl acetate or diethyl ether. For instance, adding 1N HCl to the reaction mixture post-methylation precipitated impurities, allowing clean extraction and improving yield reproducibility.

Column Chromatography and Recrystallization

Purification via silica gel chromatography (hexane/ethyl acetate gradients) effectively separates this compound from dimethoxy byproducts. Recrystallization from hexane or toluene-hexane mixtures further enhances purity, as demonstrated by NMR spectra showing singlets for methoxy (δ 3.98 ppm) and aldehyde (δ 10.27 ppm) protons.

Advanced Synthetic Approaches

Innovative strategies address selectivity challenges and enable functionalization.

Analyse Des Réactions Chimiques

3-Hydroxy-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the aldehyde group can yield alcohols using reducing agents such as sodium borohydride.

Condensation: The compound can participate in aldol condensation reactions to form α,β-unsaturated carbonyl compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Hydroxy-2-methoxybenzaldehyde has been investigated for its potential in pharmaceutical applications due to its biological activities.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In a study, it was found effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro studies indicate that it can scavenge free radicals effectively, suggesting its potential use in nutraceutical formulations aimed at promoting health and preventing diseases associated with oxidative damage .

Synthesis of Bioactive Compounds

This compound serves as a synthetic precursor for various bioactive molecules. For instance, it can be utilized in the synthesis of novel ligands for metal ions like Fe(III) and Al(III), which have applications in catalysis and material science .

Flavoring Agent Applications

Due to its pleasant vanilla-like aroma, this compound is widely used as a flavoring agent in the food industry.

Regulatory Status

The European Food Safety Authority (EFSA) has evaluated the safety of this compound when used as a flavoring substance. It was concluded that the compound poses no safety concern at intended use levels, making it suitable for incorporation into food products .

Use in Food Products

It is commonly used in confectionery, baked goods, and beverages to impart flavor. Its application enhances the sensory profile of these products, contributing to consumer acceptance and satisfaction.

Material Science Applications

In material science, this compound is explored for its potential in synthesizing polymers and other materials.

Polymer Synthesis

The compound can be polymerized to create materials with specific properties suitable for various applications, including coatings and adhesives. Its functional groups allow for further chemical modifications that can tailor the physical properties of the resulting polymers .

Study of Plant Metabolism

Research into plant biosynthesis has identified this compound as an intermediate in the metabolic pathways leading to benzoic acid derivatives. Understanding these pathways can inform agricultural practices and biotechnological applications aimed at enhancing plant secondary metabolites .

Case Studies

Mécanisme D'action

The antimicrobial activity of 3-Hydroxy-2-methoxybenzaldehyde is primarily due to its ability to disrupt the bacterial cell membrane. The compound causes phosphate ions to leak into the extracellular environment, leading to cell membrane fluidization and eventual cell death . It does not significantly affect intracellular ATP concentration, indicating a specific mode of action targeting the cell membrane .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural isomerism significantly influences the physicochemical properties and applications of benzaldehyde derivatives. Below is a comparative analysis of 3-Hydroxy-2-methoxybenzaldehyde with its positional isomers and related compounds:

Structural and Physicochemical Properties

Key Differences and Research Findings

Reactivity in Synthesis :

- The 3-hydroxy-2-methoxy isomer undergoes regioselective reactions due to steric and electronic effects, making it ideal for vanillin production . In contrast, o-vanillin (2-hydroxy-3-methoxy) forms stable Schiff base complexes with transition metals (e.g., Cu(II), Zn(II)), which exhibit antimicrobial activity against bacteria and fungi .

- Vanillin (4-hydroxy-3-methoxy) is less reactive in metal coordination but dominates industrial applications due to its sweet aroma .

Biological Activity :

- o-Vanillin derivatives demonstrate higher antimicrobial efficacy compared to other isomers, attributed to the ortho-positioned hydroxyl group enhancing metal-binding affinity .

- This compound is prioritized in medicinal chemistry for its role in synthesizing enzyme-targeting probes, such as PET tracers for cancer imaging .

Thermal Stability :

- The higher boiling point of vanillin (285°C) compared to This compound (278.4°C) reflects differences in intermolecular hydrogen bonding influenced by substituent positions .

Activité Biologique

3-Hydroxy-2-methoxybenzaldehyde (also known as o-hydroxy-vanillin) is an organic compound with significant biological activities that have garnered attention in various fields, including medicinal chemistry, microbiology, and biochemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and data tables.

This compound has the molecular formula C9H10O3 and a molar mass of 166.18 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzaldehyde structure. Its solubility in organic solvents such as methanol and acetone facilitates its use in various chemical reactions and biological assays.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating the compound's effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The table below summarizes the MIC values of this compound against selected microorganisms:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

| Bacillus subtilis | 120 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other health complications .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant potential. Antioxidants are crucial for combating oxidative stress in biological systems, which is implicated in various diseases.

DPPH Radical Scavenging Assay

The antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where lower IC50 values indicate stronger antioxidant activity. The findings are summarized in the following table:

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.25 ± 0.01 |

| Ascorbic Acid (Control) | 0.0315 ± 0.0007 |

The results demonstrate that this compound exhibits significant radical scavenging activity, suggesting its potential use as a natural antioxidant .

Anti-inflammatory Effects

Emerging studies have indicated that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Case Study: Cytokine Production Inhibition

In a controlled experiment, macrophages were treated with lipopolysaccharides (LPS) to induce inflammation, followed by treatment with varying concentrations of this compound. The results indicated a dose-dependent reduction in cytokine levels:

| Concentration (μM) | TNF-α Production (pg/mL) |

|---|---|

| Control | 500 |

| 10 | 350 |

| 25 | 200 |

| 50 | 100 |

These findings suggest that the compound could be beneficial in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.